molecular formula C20H31NO2 B12772375 2'-Diisopropylaminoethyl 1-phenylcyclopentanecarboxylate CAS No. 29885-22-1

2'-Diisopropylaminoethyl 1-phenylcyclopentanecarboxylate

Cat. No.: B12772375
CAS No.: 29885-22-1
M. Wt: 317.5 g/mol
InChI Key: CDOAUGFBZWTVEJ-UHFFFAOYSA-N
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Description

2’-Diisopropylaminoethyl 1-phenylcyclopentanecarboxylate is an organic compound belonging to the class of carboxylic acids. It is known for its unique chemical structure, which includes a phenyl group attached to a cyclopentane ring, and a diisopropylaminoethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Diisopropylaminoethyl 1-phenylcyclopentanecarboxylate typically involves the reaction of 1-phenylcyclopentanecarboxylic acid with diisopropylaminoethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2’-Diisopropylaminoethyl 1-phenylcyclopentanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2’-Diisopropylaminoethyl 1-phenylcyclopentanecarboxylate involves its interaction with specific molecular targets. The compound’s diisopropylaminoethyl group can interact with biological membranes, enhancing its ability to deliver therapeutic agents intracellularly. Additionally, its carboxylate group can form hydrogen bonds with target molecules, facilitating its binding and activity .

Comparison with Similar Compounds

Uniqueness: 2’-Diisopropylaminoethyl 1-phenylcyclopentanecarboxylate is unique due to its combination of a phenyl group, cyclopentane ring, and diisopropylaminoethyl group.

Properties

CAS No.

29885-22-1

Molecular Formula

C20H31NO2

Molecular Weight

317.5 g/mol

IUPAC Name

2-[di(propan-2-yl)amino]ethyl 1-phenylcyclopentane-1-carboxylate

InChI

InChI=1S/C20H31NO2/c1-16(2)21(17(3)4)14-15-23-19(22)20(12-8-9-13-20)18-10-6-5-7-11-18/h5-7,10-11,16-17H,8-9,12-15H2,1-4H3

InChI Key

CDOAUGFBZWTVEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCOC(=O)C1(CCCC1)C2=CC=CC=C2)C(C)C

Origin of Product

United States

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